1,3,9-Trichlorodibenzo-p-dioxin
Overview
Description
1,3,9-Trichlorodibenzo-p-dioxin is one of the 75 chlorinated dibenzo-p-dioxin congeners. These compounds are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents. They are persistent organic pollutants and are regulated in most areas due to their environmental and health impacts . Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .
Preparation Methods
The synthesis of 1,3,9-Trichlorodibenzo-p-dioxin involves the chlorination of dibenzo-p-dioxin. The reaction conditions typically include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The industrial production methods are similar, involving the chlorination of dibenzo-p-dioxin under controlled conditions to ensure the selective substitution of chlorine atoms at the 1, 3, and 9 positions .
Chemical Reactions Analysis
1,3,9-Trichlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of chlorine atoms, leading to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl or methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3,9-Trichlorodibenzo-p-dioxin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of dioxins in environmental samples.
Medicine: Research on its toxicological effects contributes to the understanding of dioxin toxicity and its impact on human health.
Mechanism of Action
1,3,9-Trichlorodibenzo-p-dioxin exerts its effects by binding to the aryl hydrocarbon receptor (AhR). This binding alters the transcription of certain genes, leading to various toxic effects. The affinity for the AhR depends on the structure of the specific dioxin congener . The molecular targets and pathways involved include the induction of cytochrome P450 enzymes, which play a role in the metabolism of xenobiotics .
Comparison with Similar Compounds
1,3,9-Trichlorodibenzo-p-dioxin is compared with other chlorinated dibenzo-p-dioxins such as:
- 1,2,3-Trichlorodibenzo-p-dioxin
- 1,4,6-Trichlorodibenzo-p-dioxin
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin
These compounds share similar structures but differ in the positions and number of chlorine atoms. The unique substitution pattern of this compound influences its chemical reactivity, toxicity, and environmental persistence .
Properties
IUPAC Name |
1,3,9-trichlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O2/c13-6-4-8(15)12-10(5-6)16-9-3-1-2-7(14)11(9)17-12/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDADRUTFAIIQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(O2)C=C(C=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231681 | |
Record name | 1,3,9-Trichlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82306-62-5 | |
Record name | 1,3,9-Trichlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082306625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,9-Trichlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,9-TRICHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0GI44Y77T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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